

# Application Notes & Protocols: Determination of Available Lysine in Proteins using the TNBS Method

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## Compound of Interest

Compound Name: *Dinitrobenzene sulfonic acid*

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Audience: Researchers, scientists, and drug development professionals.

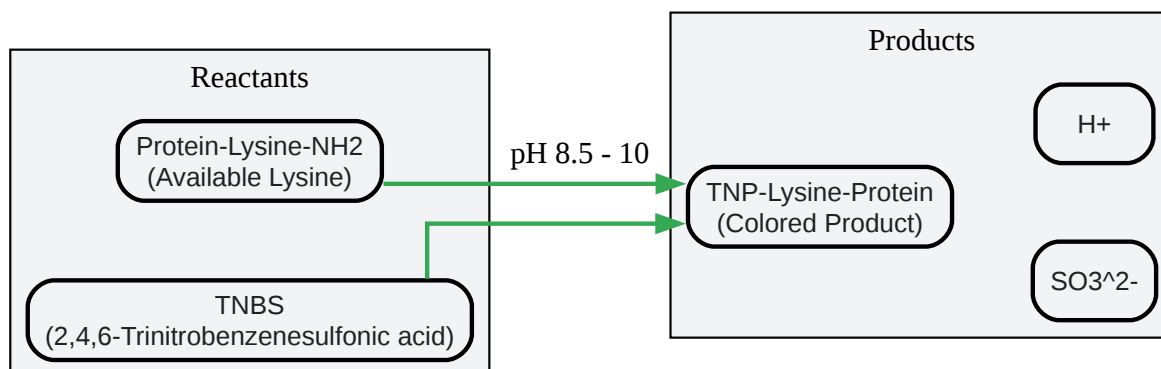
## Introduction:

The determination of available lysine is crucial in assessing the nutritional quality of food and feed proteins, as well as in characterizing proteins and peptides in biopharmaceutical development. Lysine is an essential amino acid, and its  $\epsilon$ -amino group can be modified during processing and storage, rendering it biologically unavailable. The 2,4,6-trinitrobenzenesulfonic acid (TNBS) method is a widely used spectrophotometric assay for the quantification of primary amino groups, and by extension, the available lysine content in proteins.<sup>[1][2][3]</sup> This method is valued for its rapidity, sensitivity, and relative simplicity.<sup>[4]</sup>

The principle of the TNBS method lies in the reaction of TNBS with the primary amino groups of amino acids, peptides, and proteins, primarily the  $\epsilon$ -amino group of lysine residues, at an alkaline pH.<sup>[4][5][6]</sup> This reaction forms a yellow-orange colored trinitrophenyl (TNP) derivative, which exhibits a strong absorbance at a specific wavelength, allowing for quantitative measurement.<sup>[4][5][7]</sup> The intensity of the color produced is directly proportional to the number of free amino groups, thus providing a measure of the available lysine.

## Chemical Reaction:

The reaction between TNBS and a primary amine (representing the  $\epsilon$ -amino group of lysine) proceeds as follows:



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Caption: Chemical reaction of TNBS with the primary amino group of lysine.

## Experimental Protocols

This section provides a generalized protocol for the determination of available lysine using the TNBS method. It is important to note that optimal conditions may vary depending on the specific protein and sample matrix.[8]

Materials:

- 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 5% w/v in methanol or a freshly prepared 0.01% w/v solution)[4]
- Sodium bicarbonate buffer (0.1 M, pH 8.5)[4]
- Sodium dodecyl sulfate (SDS) solution (10% w/v)[4]
- Hydrochloric acid (HCl), 1 N[4]
- Lysine standard solution (e.g., DL-lysine)[1]

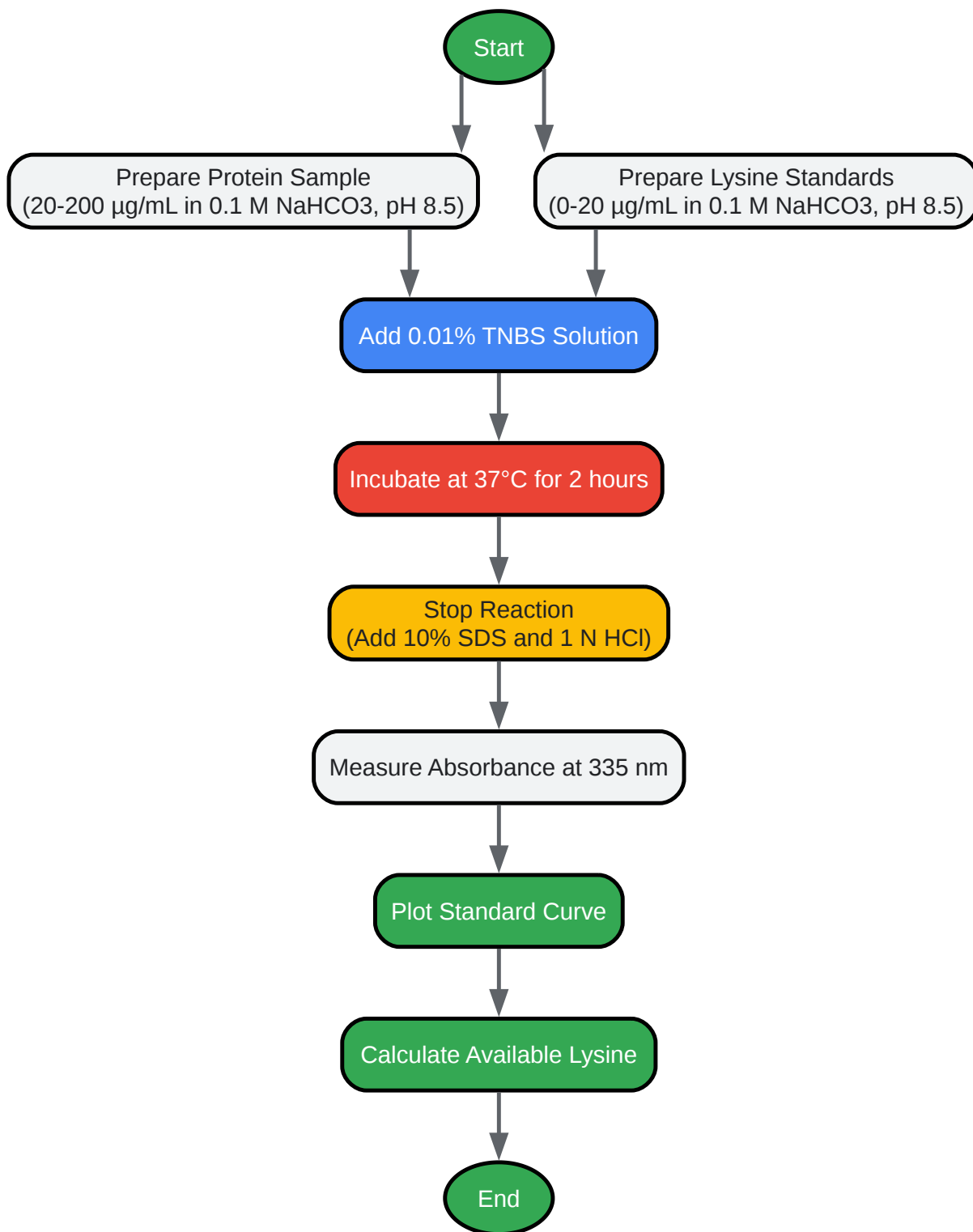
- Protein sample
- Spectrophotometer or microplate reader capable of measuring absorbance at 335-345 nm or 420 nm.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Protocol:

- Sample Preparation:
  - Dissolve the protein sample in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 20-200 µg/mL.[\[4\]](#)
  - If the sample contains interfering substances with primary amines (e.g., Tris or glycine buffers), dialysis against the reaction buffer is recommended.[\[4\]](#)
  - For solid samples, appropriate extraction procedures may be necessary to solubilize the protein.[\[9\]](#)
- Standard Curve Preparation:
  - Prepare a series of lysine standard solutions of known concentrations (e.g., 0, 2, 5, 10, 15, 20 µg/mL) in the same sodium bicarbonate buffer.
- Reaction:
  - To 0.5 mL of each standard and sample solution in separate test tubes, add 0.25 mL of a freshly prepared 0.01% (w/v) TNBS solution.[\[4\]](#)
  - Mix the solutions thoroughly.
  - Incubate the tubes at 37°C for 2 hours in a water bath.[\[4\]](#)
- Reaction Termination and Measurement:
  - After incubation, stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl to each tube.[\[4\]](#)

- Measure the absorbance of the solutions at 335 nm against a blank (the "0" standard).<sup>[4]</sup> Alternatively, some protocols suggest measuring at 420 nm, which corresponds to an intermediate complex.<sup>[5][6]</sup>
- Calculation:
  - Construct a standard curve by plotting the absorbance values of the lysine standards against their concentrations.
  - Determine the concentration of available lysine in the protein samples by interpolating their absorbance values from the standard curve.
  - Express the available lysine content as grams of lysine per 100 grams of protein.

Experimental Workflow:



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Caption: Workflow for available lysine determination using the TNBS method.

## Data Presentation

The following table summarizes a comparison of the TNBS method with other techniques for determining available lysine in various animal protein meals. This data highlights the performance of the TNBS method in different sample types.

Protein Meal	TNBS Method (% Available Lysine)	FDNB Method (% Available Lysine)	Chick Bioassay (CBA) (% Available Lysine)	Digestible Lysine (DL) (% Available Lysine)
Fish Meals	5.28	4.34	4.50	4.36
Meat and Bone Meals	2.48	2.53	2.71	2.61
Keratin Meals	2.33	2.74	1.50	1.92

Data sourced from a comparative study on animal protein meals.

[\[10\]](#)[\[11\]](#)

## Considerations and Limitations

- Interferences: Buffers containing primary amines, such as Tris and glycine, will react with TNBS and must be avoided.[\[4\]](#) Other amino compounds like cadaverine, hydroxylysine, and ornithine can also interfere with the assay.[\[1\]](#)
- Hydrolysis of TNBS: TNBS can undergo hydrolysis, especially at elevated temperatures, which can affect the accuracy of the results.[\[5\]](#)[\[6\]](#)
- Protein Structure: The accessibility of lysine residues within the protein's three-dimensional structure can influence their reactivity with TNBS.[\[5\]](#)[\[6\]](#) Denaturation of the protein may be necessary for complete reaction.

- Method Comparison: While the TNBS method is rapid and convenient, its accuracy can vary compared to other methods like the 1-fluoro-2,4-dinitrobenzene (FDNB) method or biological assays.[10][11]

## Conclusion

The TNBS method provides a valuable tool for the routine screening and quantification of available lysine in a variety of protein samples. Its simplicity and speed make it particularly suitable for high-throughput analysis in research and quality control settings. However, researchers should be aware of its limitations and potential interferences to ensure accurate and reliable results. For critical applications, validation against other established methods may be warranted.

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